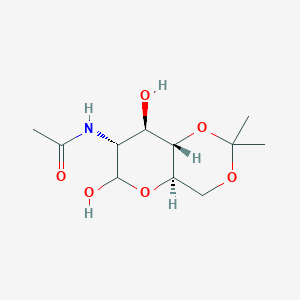

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose: is a derivative of glucose, specifically a modified form of N-acetylglucosamine. It is characterized by the presence of an acetamido group at the second carbon, a deoxy group at the second carbon, and an isopropylidene group protecting the hydroxyl groups at the fourth and sixth carbons. This compound is often used as an intermediate in carbohydrate chemistry and has applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose typically involves the protection of the hydroxyl groups at the fourth and sixth positions of N-acetylglucosamine using acetone in the presence of an acid catalyst. The reaction conditions often include:

Reagents: Acetone, acid catalyst (e.g., sulfuric acid)

Conditions: Room temperature, stirring for several hours

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle the increased volume of reagents

Continuous stirring and temperature control: To ensure consistent reaction conditions

Purification steps: Such as crystallization or chromatography to obtain the pure compound

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Various nucleophiles in the presence of a base or acid catalyst

Major Products:

Oxidation: Products include carboxylic acids or aldehydes

Reduction: Products include amines

Substitution: Products vary depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Applications

Research indicates that derivatives of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose exhibit antibacterial activity. A study conducted on synthesized compounds derived from D-glucose demonstrated moderate to good antibacterial properties against several human pathogenic bacteria. The compounds were particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Case Study: Antibacterial Activity Testing

In vitro tests were performed using synthesized derivatives against six pathogenic bacteria. The results showed significant inhibition zones, suggesting potential use in developing new antibacterial agents. The effectiveness was comparable to standard antibiotics like Ampicillin .

Glycosylation Reactions

The compound serves as a glycosyl donor in various glycosylation reactions due to its protective groups that prevent unwanted reactions. This property is particularly valuable in synthesizing oligosaccharides and glycoproteins.

Data Table: Glycosylation Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation with Alcohols | Anhydrous conditions; Lewis acid catalyst | 75 | Kawsar et al., 2013 |

| Acylation Reactions | Various acylating agents | 58 | Kawsar et al., 2013 |

Biochemical Research

Enzyme Substrates

Due to its structural similarity to naturally occurring sugars, this compound can act as a substrate for various enzymes involved in carbohydrate metabolism. Its utility in studying enzyme kinetics and substrate specificity is invaluable for biochemical research.

Case Study: Enzyme Kinetics

A study focused on the interaction between this compound and specific glycosyltransferases revealed insights into enzyme mechanisms and substrate preferences. Such studies are crucial for understanding metabolic pathways involving carbohydrates .

Material Science

Polymer Chemistry

The compound can be utilized in synthesizing polysaccharides and biopolymers due to its reactive hydroxyl groups. These materials have applications in drug delivery systems and biomaterials.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose involves its role as a synthetic intermediate. It participates in various chemical reactions due to its functional groups, which can interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as glycosylation in biological systems or chemical synthesis in industrial processes .

Comparación Con Compuestos Similares

2-Acetamido-2-deoxy-D-glucopyranose: Lacks the isopropylidene protection group.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Contains acetyl groups instead of the isopropylidene group.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Contains acetyl groups and a chloride group.

Uniqueness: 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is unique due to the presence of the isopropylidene group, which provides protection to the hydroxyl groups at the fourth and sixth positions. This protection is crucial in synthetic chemistry as it allows for selective reactions at other positions without interference from the hydroxyl groups .

Actividad Biológica

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose (commonly referred to as GlcNAc) is a derivative of D-glucose and plays a significant role in carbohydrate chemistry and biochemistry. Its structure features an acetamido group at the second carbon and isopropylidene protection on the fourth and sixth hydroxyl groups, making it a valuable synthetic intermediate for various biological applications.

- Molecular Formula: C₁₁H₁₉NO₆

- Molecular Weight: 261.27 g/mol

- Melting Point: 184–186 °C (decomposes)

- CAS Number: 50605-09-9

Biological Significance

GlcNAc is integral to numerous biological processes, particularly in the synthesis of glycoproteins and glycolipids. Its biological activities are primarily linked to its role in cell signaling, immune response modulation, and as a building block for complex carbohydrates.

1. Glycosylation

Glycosylation is a critical post-translational modification that affects protein stability, activity, and localization. GlcNAc serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins, influencing their functionality.

2. Immune Modulation

Research indicates that GlcNAc can modulate immune responses. It has been shown to enhance the activity of certain immune cells, such as macrophages. This modulation may be beneficial in therapeutic contexts, particularly in autoimmune diseases and cancer therapy.

3. Antimicrobial Activity

Some studies have suggested that derivatives of GlcNAc exhibit antimicrobial properties. For instance, compounds synthesized from GlcNAc have demonstrated effectiveness against various bacterial strains, highlighting its potential in developing new antibiotics.

Research Findings

Numerous studies have explored the biological activities of GlcNAc and its derivatives:

Case Study: Enzymatic Synthesis

A study published in Carbohydrate Research examined the enzymatic synthesis of GlcNAc derivatives using beta-N-acetylhexosaminidases. The findings indicated that these enzymes could efficiently catalyze the formation of GlcNAc-based disaccharides, which are essential for various biological functions .

Case Study: Glycopeptide Synthesis

Another research effort focused on using GlcNAc as a precursor for glycopeptide synthesis. The study highlighted its utility in creating glycopeptides with enhanced biological activities compared to their non-glycosylated counterparts .

Data Table: Biological Activities of GlcNAc Derivatives

Propiedades

IUPAC Name |

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSNVBRWHNOPEI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.